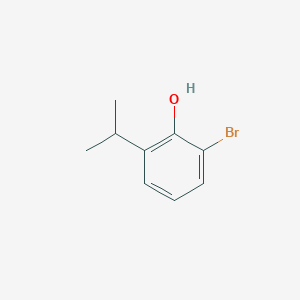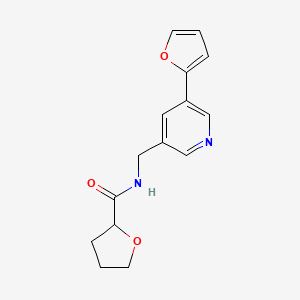
N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyridine ring, and a tetrahydrofuran ring with a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar around the aromatic rings (furan and pyridine) and have tetrahedral geometry around the tetrahydrofuran ring.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The furan and pyridine rings might undergo electrophilic aromatic substitution, while the carboxamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be soluble in polar solvents due to its polar functional groups.科学的研究の応用
Synthesis and Chemical Transformations
- Compounds resembling N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide have been synthesized and studied for their antiprotozoal activity, showing strong DNA affinities and potential for treating diseases caused by T. b. rhodesiense and P. falciparum. This highlights the potential use of these compounds in developing new antiprotozoal agents (Ismail et al., 2004).
- Acid-catalyzed transformations of related compounds have led to the synthesis of new heterocyclic systems, demonstrating the chemical versatility and potential for creating diverse bioactive molecules (Stroganova et al., 2016).
- Research into the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has expanded the understanding of diastereoselective reactions and the creation of compounds with pharmacological interest (Kandinska et al., 2006).
Biological Applications and Potential
- Furan-2,5-dicarboxylic acid (FDCA) has been identified as a potential platform chemical for the polymer industry, showcasing the application of furan derivatives in sustainable materials development. This underscores the potential environmental benefits of furan-based compounds in creating biodegradable plastics (Jain et al., 2015).
- The development of PET imaging agents targeting microglia-specific markers such as CSF1R has been facilitated by compounds structurally similar to this compound, indicating their potential in neuroinflammation studies and the development of therapeutics for neuropsychiatric disorders (Horti et al., 2019).
作用機序
Target of Action
The primary target of this compound is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body.
Mode of Action
The compound interacts with its target, Cytochrome P450 2A6, by binding to it .
Biochemical Pathways
The compound affects the metabolic pathways involving Cytochrome P450 2A6. This enzyme is involved in the metabolism of various substances, including some drugs and toxins . By inhibiting this enzyme, the compound can alter the metabolism of these substances.
Pharmacokinetics
It is known that the compound can bind to cytochrome p450 2a6 . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its bioavailability, are areas of ongoing research .
Result of Action
The molecular and cellular effects of the compound’s action are related to its inhibition of Cytochrome P450 2A6. This can result in altered metabolism of substances that are normally metabolized by this enzyme .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s ability to bind to its target and inhibit its activity
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(14-4-2-6-20-14)17-9-11-7-12(10-16-8-11)13-3-1-5-19-13/h1,3,5,7-8,10,14H,2,4,6,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYRXGMMJWEHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

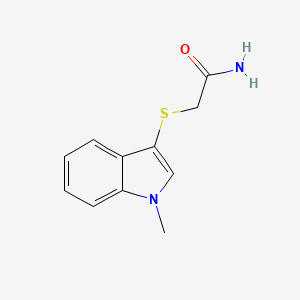
![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2987495.png)
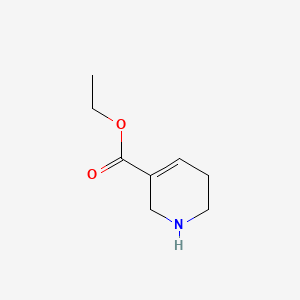
![N-homoveratryl-2-[(4-keto-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2987500.png)
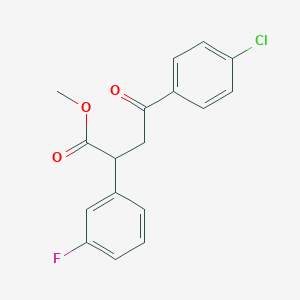
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid](/img/structure/B2987504.png)
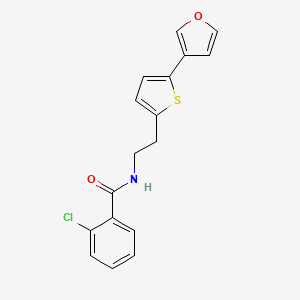
![N-[2-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2987506.png)
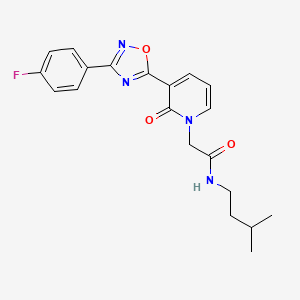
![2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2987508.png)
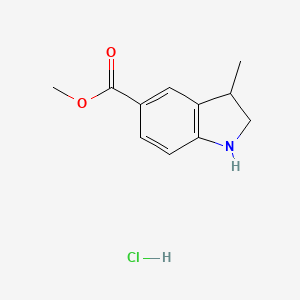
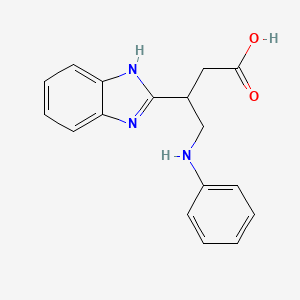
![ethyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2987513.png)
